4'-Methoxy-3'-(trifluoromethyl)acetophenone
Overview
Description
4'-Methoxy-3'-(trifluoromethyl)acetophenone is a chemical compound that belongs to the family of acetophenones, which are characterized by an acetyl group attached to a phenyl ring. This particular compound is modified with a methoxy group at the para position and a trifluoromethyl group at the meta position relative to the acetyl group. Acetophenones are important intermediates in organic synthesis and pharmaceuticals due to their versatile reactivity and structural motifs.
Synthesis Analysis
The synthesis of related acetophenone derivatives often involves Friedel-Crafts acylation, cross-coupling reactions, or condensation reactions. For instance, the synthesis of 4-(2',4'-difluorophenyl)acetophenone was achieved through a Suzuki cross-coupling reaction, yielding a high purity product . Similarly, 4-ethoxy-2,3-difluoroacetophenone was synthesized via a Friedel-Crafts reaction, indicating that such methodologies could potentially be adapted for the synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone . Moreover, the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives suggests that trifluoromethyl and methoxy groups can be incorporated into acetophenone structures under reflux conditions .
Molecular Structure Analysis
The molecular structure of acetophenone derivatives can be elucidated using spectroscopic methods such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. For example, the structural study of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone utilized IR and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, to determine the stable conformers and vibrational properties of the compound . These techniques could be applied to analyze the molecular structure of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, providing insights into its electronic and vibrational characteristics.
Chemical Reactions Analysis
Acetophenone derivatives can undergo a variety of chemical reactions, including cyclocondensation and nucleophilic substitution. For instance, 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones reacted with urea in the presence of hydrochloric acid to yield a series of pyrimidinones . This demonstrates the reactivity of the trifluoromethyl and methoxy substituted acetophenones under acidic conditions. Additionally, the reactivity of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester in various reactions, including thermal cyclization and hydrolysis, suggests that 4'-Methoxy-3'-(trifluoromethyl)acetophenone could also participate in similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives can be influenced by their substituents. For example, the presence of electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups can affect the compound's boiling point, solubility, and reactivity. The determination of content and purity of related compounds, such as 4-Methoxy-α-[(3-methoxyphenyl)thio]acetophenone, by R-HPLC indicates that chromatographic techniques are useful for assessing the physical properties of these molecules . Furthermore, the study of 2-hydroxy-4-methoxyacetophenone provided detailed information on its structural parameters, thermodynamic properties, and vibrational frequencies, which could be relevant for understanding the properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone .
Scientific Research Applications
Corrosion Inhibition
4'-Methoxy-3'-(trifluoromethyl)acetophenone, as a derivative of acetophenone, has been explored for its potential in corrosion inhibition. Research on triazole derivatives of acetophenone demonstrated their effectiveness in preventing mild steel corrosion in acid media. This includes the evaluation of inhibition efficiencies through weight loss and electrochemical techniques, highlighting the relation between molecular structure and inhibition efficiency (Li, He, Pei, & Hou, 2007).
Crystallography and Molecular Interactions
In the field of crystallography, derivatives of acetophenone, including those similar to 4'-Methoxy-3'-(trifluoromethyl)acetophenone, have been studied to understand their intermolecular interactions. Investigations using X-ray powder diffraction, alongside detailed analysis of Hirshfeld surfaces and 2D-fingerprint plots, offer insights into the nature of these interactions (Chattopadhyay et al., 2012).
Synthesis of Pyrimidinones
The compound has been used in the synthesis of novel pyrimidinones. This involves the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, showcasing its role in creating complex organic structures (Bonacorso et al., 2003).
Adsorption Studies
Adsorption behaviors of acetophenones, including derivatives similar to 4'-Methoxy-3'-(trifluoromethyl)acetophenone, on different surfaces like niobic acid and titania have been studied extensively. These studies help in understanding the interaction of such compounds with various substrates, which is crucial in catalysis and surface chemistry (Ahmad, Anderson, Dines, & Rochester, 1998, 1999).
Safety And Hazards
The compound is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUSWLOUSQWWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379500 | |
Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-3'-(trifluoromethyl)acetophenone | |
CAS RN |
149105-10-2 | |
Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Methoxy-3'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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